2-Bromodecanoic acid

Description

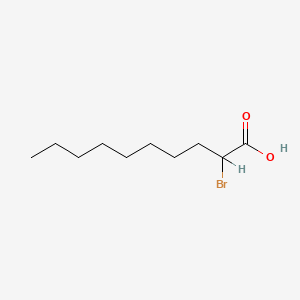

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromodecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19BrO2/c1-2-3-4-5-6-7-8-9(11)10(12)13/h9H,2-8H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNLOTZNPRIFUAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20870989 | |

| Record name | Decanoic acid, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2623-95-2 | |

| Record name | 2-Bromodecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2623-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decanoic acid, 2-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002623952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromodecanoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99841 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Decanoic acid, 2-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Decanoic acid, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromodecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.261 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Bromodecanoic Acid via the Hell-Volhard-Zelinsky Reaction

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis of 2-bromodecanoic acid, a valuable intermediate in pharmaceutical and chemical industries.[1] The core of this document focuses on the robust and well-established Hell-Volhard-Zelinsky (HVZ) reaction, offering a deep dive into its mechanistic underpinnings, a detailed experimental protocol, and critical considerations for process optimization and safety.

Strategic Importance of this compound

This compound, a derivative of decanoic acid with a bromine substituent at the alpha-carbon, serves as a key building block in organic synthesis.[1] The presence of the bromine atom at the C-2 position introduces a reactive handle, enabling a variety of nucleophilic substitution reactions. This functionality is pivotal in the construction of more complex molecules, including active pharmaceutical ingredients (APIs) and other specialty chemicals.[1] Its utility as an intermediate is well-documented in the development of novel therapeutic agents and advanced materials.[1]

The Hell-Volhard-Zelinsky Reaction: A Mechanistic Dissection

The Hell-Volhard-Zelinsky (HVZ) reaction is a cornerstone of organic chemistry for the α-halogenation of carboxylic acids.[2] The reaction proceeds by converting a carboxylic acid with at least one α-hydrogen into an α-bromo carboxylic acid through treatment with bromine and a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus.[3][4]

The generally accepted mechanism unfolds in four key stages:[3]

-

Formation of Acyl Bromide: The reaction is initiated by the in situ formation of phosphorus tribromide from red phosphorus and bromine, or by the direct addition of PBr₃. PBr₃ then converts the carboxylic acid into a more reactive acyl bromide. This step is crucial as carboxylic acids themselves do not readily enolize.[3][5]

-

Enolization: The acyl bromide, being more susceptible to enolization than the parent carboxylic acid, tautomerizes to its enol form.[5] This step establishes the nucleophilic character of the α-carbon.

-

α-Bromination: The enol tautomer readily reacts with bromine in an electrophilic addition, resulting in the formation of the α-bromo acyl bromide.[3]

-

Hydrolysis: The final step involves the hydrolysis of the α-bromo acyl bromide, typically during an aqueous workup, to yield the final product, this compound.[3]

Reaction Mechanism Visualization

References

Introduction: The Strategic Importance of α-Bromo Fatty Acids

An In-depth Technical Guide to the Formation of 2-Bromodecanoic Acid

This compound is a halogenated derivative of decanoic acid, a saturated ten-carbon fatty acid. The introduction of a bromine atom at the alpha (α) position—the carbon atom immediately adjacent to the carboxyl group—transforms a relatively inert fatty acid into a versatile and highly reactive synthetic intermediate.[1] Its significance in research and development, particularly within the pharmaceutical and specialty chemical sectors, stems from the strategic placement of this bromine atom. It serves as an excellent leaving group in nucleophilic substitution reactions, providing a robust chemical handle for the synthesis of more complex molecules, including α-hydroxy acids, α-amino acids, and various ester and amide derivatives.[1][2] This guide provides a comprehensive examination of the core mechanism for its synthesis, a field-proven experimental protocol, and an exploration of the chemical principles that ensure a successful and reproducible outcome.

Core Mechanism: The Hell-Volhard-Zelinsky Reaction

The synthesis of this compound is archetypally achieved through the Hell-Volhard-Zelinsky (HVZ) reaction, a time-honored and reliable method for the α-halogenation of carboxylic acids.[3][4][5] While direct bromination of a carboxylic acid is generally ineffective due to the low concentration of the enol tautomer, the HVZ reaction provides an elegant pathway by proceeding through a more reactive acyl bromide intermediate.[2][6] The mechanism is a sophisticated sequence of three primary stages.

-

Formation of the Acyl Bromide Intermediate: The reaction is initiated by converting the parent carboxylic acid (decanoic acid) into its corresponding acyl bromide. This is accomplished using a catalytic amount of phosphorus tribromide (PBr₃).[5][7] PBr₃ may be added directly or, more commonly, generated in situ from the reaction of red phosphorus with elemental bromine.[2][8] This initial conversion is the cornerstone of the entire process; the resulting acyl bromide, unlike the carboxylic acid, can readily tautomerize to its enol form, which is crucial for the subsequent bromination step.[2][8]

-

Keto-Enol Tautomerization and α-Bromination: Catalyzed by hydrogen bromide (HBr) produced in the first step, the decanoyl bromide intermediate undergoes tautomerization to form a reactive enol.[9][10] The electron-rich double bond of the enol then acts as a nucleophile, attacking a molecule of diatomic bromine (Br₂). This attack selectively installs a bromine atom at the α-carbon, yielding an α-bromo acyl bromide.[3][5]

-

Hydrolysis to the Final Product: The final step involves the hydrolysis of the α-bromo acyl bromide intermediate. The addition of water facilitates a nucleophilic acyl substitution reaction, converting the acyl bromide back into a carboxylic acid and yielding the desired this compound product.[3][9] It is noteworthy that quenching the reaction with an alcohol instead of water will produce the corresponding α-bromo ester, demonstrating the versatility of the intermediate.[5][9]

Caption: Figure 1: Hell-Volhard-Zelinsky Reaction Mechanism.

Field-Proven Experimental Protocol

This protocol describes a laboratory-scale synthesis of this compound. Adherence to safety precautions is paramount due to the hazardous nature of the reagents involved.

Safety Precautions:

-

Bromine (Br₂): Extremely toxic, corrosive, and a strong oxidizing agent. Causes severe burns upon contact and is fatal if inhaled. All manipulations must be performed in a certified chemical fume hood.[11][12] Wear appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, a lab coat, and heavy-duty nitrile or fluorinated rubber gloves.[11][12] Keep a solution of sodium thiosulfate readily available to neutralize any spills.[11]

-

Phosphorus Tribromide (PBr₃): Corrosive and reacts violently with water. Handle with extreme care in a moisture-free environment.

-

General: The reaction can be exothermic. Ensure adequate cooling is available.

Materials and Equipment:

-

Decanoic acid

-

Red phosphorus

-

Liquid Bromine

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Three-necked round-bottom flask

-

Reflux condenser with a gas outlet connected to a trap (e.g., sodium hydroxide solution)

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Quantitative Data Summary:

| Reagent | Formula | Molar Mass ( g/mol ) | Amount (mol) | Equivalents | Mass / Volume |

| Decanoic Acid | C₁₀H₂₀O₂ | 172.26 | 1.0 | 1.0 | 172.3 g |

| Red Phosphorus | P | 30.97 | ~0.1 | ~0.1 | ~3.1 g |

| Bromine | Br₂ | 159.81 | 1.1 | 1.1 | 175.8 g (56.4 mL) |

Step-by-Step Methodology:

-

Reaction Setup: Equip a dry three-necked flask with a magnetic stir bar, a reflux condenser (with a gas trap), and a dropping funnel. Place the flask in a heating mantle.

-

Charging the Flask: Add decanoic acid (172.3 g, 1.0 mol) and a catalytic amount of red phosphorus (~3.1 g) to the flask.

-

Bromine Addition: Slowly add liquid bromine (56.4 mL, 1.1 mol) to the dropping funnel. Add the bromine dropwise to the stirred reaction mixture. The reaction is exothermic; control the addition rate and use an ice bath if necessary to maintain a gentle reflux. The evolution of HBr gas will be observed.

-

Reaction Completion: After the addition is complete, heat the mixture to reflux for 4-6 hours, or until the red color of bromine has largely dissipated.

-

Hydrolysis (Quenching): Cool the reaction mixture to room temperature. Cautiously and slowly add the mixture to a beaker containing crushed ice or cold water (~500 mL) with vigorous stirring in a fume hood. This step hydrolyzes the 2-bromodecanoyl bromide to this compound.

-

Extraction and Washing: Transfer the mixture to a large separatory funnel. Extract the product with diethyl ether (3 x 200 mL). Combine the organic layers and wash sequentially with cold water (200 mL), saturated sodium bicarbonate solution (2 x 150 mL, to remove unreacted acid and HBr; vent frequently), and finally with brine (150 mL).[13]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator.

-

Purification: The crude product is a pale yellow to brown oil. Purify by vacuum distillation to obtain this compound as a clear liquid.[13][14] The boiling point is approximately 116-118 °C at 0.05 mmHg.[14][15]

Caption: Figure 2: Experimental Synthesis Workflow.

Applications and Synthetic Utility

The true value of this compound lies in its capacity as a versatile building block.[1] The α-bromo group is highly susceptible to Sₙ2 displacement by a wide range of nucleophiles. This reactivity is enhanced by the adjacent carbonyl group, which stabilizes the transition state of the Sₙ2 reaction, leading to increased reaction rates compared to simple alkyl halides.[2]

Key transformations include:

-

Synthesis of α-Hydroxy Acids: Reaction with aqueous base followed by acidification.[2]

-

Synthesis of α-Amino Acids: Reaction with excess ammonia, providing a route to amino acid derivatives.[2]

-

Ester and Amide Formation: The carboxylic acid moiety can be esterified or converted to an amide, while the α-bromo group can be subsequently functionalized, allowing for the creation of bifunctional molecules.

This synthetic flexibility makes this compound and its long-chain homologues valuable intermediates in the development of novel surfactants, lubricants, and pharmacologically active compounds.[1]

Conclusion

The formation of this compound via the Hell-Volhard-Zelinsky reaction is a classic yet powerful transformation in organic synthesis. A thorough understanding of its three-stage mechanism—acyl bromide formation, enol-mediated bromination, and hydrolysis—is essential for optimizing reaction conditions and ensuring high yields. When executed with meticulous attention to experimental detail and stringent safety protocols, this method provides reliable access to a highly valuable chemical intermediate, paving the way for further innovation in drug development and material science.

References

- 1. lookchem.com [lookchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. byjus.com [byjus.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 22.4 Alpha Bromination of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]

- 11. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]

- 12. www-s3-live.kent.edu [www-s3-live.kent.edu]

- 13. benchchem.com [benchchem.com]

- 14. 2-溴癸酸 ≥96.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]

- 15. This compound | 2623-95-2 [chemicalbook.com]

Introduction: Elucidating the Structure of 2-Bromodecanoic Acid

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Bromodecanoic Acid

This compound is a halogenated fatty acid derivative with applications in chemical synthesis and as a potential building block in the development of novel therapeutic agents. The precise characterization of its molecular structure is paramount for ensuring its purity, understanding its reactivity, and confirming its identity in complex biological or chemical systems. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the structural elucidation of organic molecules.

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. Moving beyond a simple recitation of data, this document delves into the causal relationships between the molecule's structure and its spectral output, explains the rationale behind experimental choices, and offers a framework for confident spectral assignment.

Pillar 1: The Theoretical Underpinnings of the this compound Spectrum

A molecule's NMR spectrum is a direct reflection of the electronic environment of its constituent nuclei. In this compound, the chemical shifts and coupling patterns are primarily dictated by the influence of two key functional groups: the electron-withdrawing carboxylic acid (-COOH) and the electronegative bromine atom (-Br), both positioned at one end of a long, flexible aliphatic chain.

The Influence of Electronegativity and Anisotropy

-

Carboxylic Acid Group (-COOH): The oxygen atoms in the carboxyl group are highly electronegative, withdrawing electron density from the carbonyl carbon (C1) and, to a lesser extent, from the alpha-carbon (C2). This "deshielding" effect causes the corresponding nuclei to resonate at a higher frequency, shifting their signals downfield (to a higher ppm value) in the NMR spectrum.[1][2][3] The acidic proton itself is profoundly deshielded and typically appears in a characteristic region far downfield.[1][3][4]

-

Bromine Atom (-Br): As a halogen, bromine is a potent electronegative atom. Its presence on C2 induces a strong deshielding effect on both the alpha-carbon (C2) and the alpha-proton (H2). This inductive effect is a primary determinant of the chemical shift for the C2 position and is crucial for initiating the spectral assignment.[5][6]

-

Aliphatic Chain (-CH₂- and -CH₃): The long saturated alkyl chain (C3-C10) consists of protons and carbons in relatively shielded, electron-rich environments. These nuclei are expected to resonate in the characteristic upfield region of the NMR spectrum, typically between 0.8 and 2.0 ppm for protons and 14-35 ppm for carbons.[7]

Pillar 2: A Self-Validating Experimental Workflow

Acquiring high-quality, reproducible NMR data requires a robust and well-considered experimental protocol. The following steps outline a self-validating system for the analysis of this compound.

Experimental Protocol: Sample Preparation and Data Acquisition

-

Sample Preparation:

-

Solvent Selection: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing power and relatively clean spectral window.[8]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard. TMS provides a reference signal at 0.00 ppm, against which all other chemical shifts are measured.[5][9]

-

Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. This technique removes C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single sharp line, simplifying analysis.[10]

-

Due to the lower natural abundance of the ¹³C isotope, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

-

-

2D NMR for Structural Confirmation (HSQC & HMBC):

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment is invaluable for definitively correlating each proton signal with the carbon atom to which it is directly attached (¹JCH coupling).[11][12]

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH coupling), providing unambiguous evidence of the molecule's connectivity and confirming the overall carbon skeleton.[11][13]

-

Data Interpretation and Spectral Assignment

The following sections detail the predicted ¹H and ¹³C NMR signals for this compound, providing a logical framework for interpretation.

¹H NMR Spectral Analysis

The proton spectrum is anticipated to show five distinct sets of signals, reflecting the five chemically non-equivalent proton environments in the molecule.

| Assignment | Protons | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| H-a | -COOH | 10.0 - 13.0 | Broad Singlet (br s) | 1H | The acidic proton is highly deshielded and often exchanges with trace water, leading to broadening. Its signal disappears upon D₂O exchange.[1][2][3] |

| H-b | C2-H | ~4.2 | Triplet (t) | 1H | Strongly deshielded by both the adjacent bromine atom and the carboxylic acid group.[14] It is split into a triplet by the two neighboring protons on C3. |

| H-c | C3-H₂ | ~2.0 | Multiplet (m) | 2H | Deshielded by proximity to the electronegative bromine on C2. Appears as a complex multiplet due to coupling with both H-b and H-d. |

| H-d | C4-C9-H₂ | 1.2 - 1.4 | Multiplet (m) | 12H | These methylene protons of the long alkyl chain are in a shielded, alkane-like environment and overlap to form a large, broad multiplet.[7] |

| H-e | C10-H₃ | ~0.9 | Triplet (t) | 3H | The terminal methyl group is the most shielded in the molecule, appearing furthest upfield. It is split into a triplet by the two neighboring protons on C9.[7] |

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C spectrum will display a signal for each unique carbon atom. Due to the molecular symmetry, the carbons of the main chain (C4-C8) may have very similar chemical shifts.

| Assignment | Carbon | Predicted δ (ppm) | Rationale |

| C1 | -COOH | 170 - 185 | The carbonyl carbon is significantly deshielded by the two attached oxygen atoms, placing it far downfield.[1][2] |

| C2 | -CH(Br)- | 45 - 55 | This carbon is directly bonded to the electronegative bromine atom, causing a strong downfield shift.[9] |

| C3 | -CH₂- | 30 - 35 | The inductive effect of the bromine atom extends to C3, causing it to be more deshielded than the other methylene carbons. |

| C4-C9 | -(CH₂)₆- | 22 - 32 | These carbons of the aliphatic chain reside in the typical alkane region.[15] C8 and C9 will be slightly shifted due to proximity to the chain's end. |

| C10 | -CH₃ | ~14 | The terminal methyl carbon is the most shielded carbon atom, appearing furthest upfield.[15] |

Visualizing Connectivity: The Power of 2D NMR

While 1D NMR provides a foundational dataset, 2D NMR experiments like HSQC and HMBC are essential for building a self-validating, unambiguous structural assignment.

Molecular Structure and Numbering Scheme

Caption: Numbering scheme for this compound.

HMBC Correlation Workflow

The HMBC experiment reveals the carbon-proton framework. Key correlations would irrefutably connect the functional groups to the aliphatic chain.

Caption: Key HMBC correlations for this compound.

This diagram illustrates how the downfield proton at C2 (H-b) connects to the carbonyl carbon (C1) and the start of the alkyl chain (C3, C4), confirming the position of the bromine and carboxyl groups.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra, augmented by 2D correlation experiments, provides an unambiguous and robust method for the structural verification of this compound. By understanding the fundamental principles that govern chemical shifts and coupling constants, researchers can interpret these spectra with high confidence. The methodologies and expected data presented in this guide serve as a reliable reference for scientists engaged in synthesis, quality control, and drug development, ensuring the scientific integrity of their work.

References

- 1. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 1H proton nmr spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 sec-butyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Alkanes | OpenOChem Learn [learn.openochem.org]

- 8. Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 13C nmr spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of sec-butyl bromide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 12. youtube.com [youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 2-BROMOHEXADECANOIC ACID(18263-25-7) 1H NMR [m.chemicalbook.com]

- 15. bmse000370 Decanoic Acid at BMRB [bmrb.io]

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Bromodecanoic Acid

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 2-Bromodecanoic acid, a halogenated fatty acid of interest in various chemical and biological research domains. As a molecule possessing two distinct functional groups—a carboxylic acid and a bromine atom at the alpha position—its fragmentation pattern is governed by a complex interplay of competing and complementary cleavage pathways. This document elucidates the characteristic fragmentation patterns under both Electron Ionization (EI) and Electrospray Ionization (ESI), providing researchers, scientists, and drug development professionals with the foundational knowledge to identify and characterize this and similar molecules. The guide synthesizes established fragmentation principles with data from analogous compounds to present a predictive yet robust model of its mass spectral signature, complete with detailed experimental protocols and visual aids to facilitate understanding.

Introduction: The Structural Context of Fragmentation

This compound (C₁₀H₁₉BrO₂) is a derivative of decanoic acid, a ten-carbon saturated fatty acid. The introduction of a bromine atom at the α-carbon (C2) position profoundly influences its chemical properties and, consequently, its fragmentation behavior in mass spectrometry. The electron-withdrawing nature of the bromine atom and the ionizable carboxylic acid group serve as primary charge and radical sites, directing the subsequent bond cleavages upon ionization.

A critical diagnostic feature in the mass spectrum of any brominated compound is the isotopic signature of bromine. Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively).[1] This results in a characteristic pair of peaks (an "M" peak and an "M+2" peak) of nearly equal intensity for the molecular ion and any bromine-containing fragments, providing an unambiguous marker for the presence of a single bromine atom in an ion.

Table 1: Physicochemical and Isotopic Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₉BrO₂ | N/A |

| Monoisotopic Mass (⁷⁹Br) | 250.0563 u | Calculated |

| Monoisotopic Mass (⁸¹Br) | 252.0542 u | Calculated |

| Natural Isotopes of Bromine | ⁷⁹Br (~50.7%), ⁸¹Br (~49.3%) | [1] |

| Key Functional Groups | Carboxylic Acid (-COOH), Alkyl Halide (α-Bromo) | N/A |

Electron Ionization (EI) Fragmentation Pathway

Under the high-energy conditions of Electron Ionization (EI), this compound is expected to produce a complex spectrum due to extensive fragmentation. The initial event is the removal of an electron to form a radical cation, M+•.[2] The molecular ion peak itself may be of low abundance due to its instability, but it should exhibit the characteristic M+• and [M+2]+• doublet.

The fragmentation is driven by several key mechanisms:

-

Alpha (α)-Cleavage: This is a dominant fragmentation pathway for both alkyl halides and carboxylic acids.[3][4] Cleavage can occur at two primary locations:

-

Cleavage of the C-Br Bond: Loss of a bromine radical (•Br) is a highly favorable process, leading to the formation of a resonance-stabilized acylium ion at m/z 171. This is often a prominent peak.

-

Cleavage of the C1-C2 Bond: The loss of the carboxyl group as a •COOH radical (45 u) results in a fragment at m/z 205/207.

-

-

McLafferty Rearrangement: Common to carbonyl compounds with a sufficiently long alkyl chain, this process involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the cleavage of the α-β bond.[5][6] This results in the elimination of a neutral alkene (oct-1-ene in this case) and the formation of a charged enol fragment at m/z 152/154.

-

Alkyl Chain Fragmentation: The long hydrocarbon tail can undergo sequential cleavage, producing a series of carbocation fragments separated by 14 u (-CH₂-).[3]

-

Loss of Small Neutral Molecules: The molecular ion can also lose small, stable neutral molecules like H₂O (18 u) or HBr (80/82 u).

References

An In-Depth Technical Guide to the FT-IR Spectroscopy of Alpha-Bromo Fatty Acids

Introduction

Alpha-bromo fatty acids (ABFAs) are critical molecules in biomedical research and drug development. Formed by the substitution of a bromine atom at the carbon alpha to the carboxylic acid group, these compounds are valuable synthetic intermediates and potent inhibitors of various enzymes, including those involved in fatty acid metabolism.[1][2][3] For researchers synthesizing or utilizing ABFAs, rapid and unambiguous structural confirmation is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy provides a powerful, non-destructive, and highly informative method for this purpose.

This technical guide provides a comprehensive exploration of the FT-IR analysis of ABFAs. Moving beyond a simple recitation of spectral bands, we will delve into the causal relationships between molecular structure and vibrational signatures, present a field-proven experimental protocol using Attenuated Total Reflectance (ATR), and illustrate how FT-IR can be used to monitor synthetic progress.

Section 1: Theoretical Foundations: The Vibrational Signature of ABFAs

The Parent Molecule: FT-IR Spectrum of a Saturated Fatty Acid

To understand the spectrum of an ABFA, we must first recognize the characteristic features of its parent fatty acid. A typical saturated fatty acid presents several key absorption bands.[4]

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band appearing from approximately 2500 to 3500 cm⁻¹. This breadth is a hallmark of the hydrogen-bonded dimer structure of carboxylic acids in the condensed phase.[5]

-

C-H Stretch (Alkyl Chain): Strong, sharp bands between 2850 and 3000 cm⁻¹. These are due to the symmetric and asymmetric stretching vibrations of the methylene (CH₂) and methyl (CH₃) groups in the long alkyl chain.[6][7]

-

C=O Stretch (Carbonyl): An intense, sharp absorption band typically found around 1710-1715 cm⁻¹ for saturated, dimerized carboxylic acids.[4][5] This is often the most prominent peak in the spectrum.

-

C-O Stretch & O-H Bend: Medium intensity bands in the 1400-1440 cm⁻¹ and 920 cm⁻¹ regions (O-H out-of-plane bend) and around 1200-1300 cm⁻¹ (C-O stretch) are also characteristic.[5][8]

The Impact of Alpha-Bromination: A Spectroscopic Shift Analysis

The introduction of a highly electronegative bromine atom at the alpha-position induces significant and diagnostically useful changes in the FT-IR spectrum.[9]

-

Inductive Effect on the Carbonyl Group: The primary influence of the alpha-bromine is its strong inductive electron-withdrawing effect (-I effect). This effect pulls electron density away from the adjacent carbonyl carbon. This withdrawal of electron density strengthens the carbon-oxygen double bond, causing it to vibrate at a higher frequency. Consequently, the C=O stretching band shifts to a higher wavenumber , typically by 15-25 cm⁻¹, placing it in the 1725-1740 cm⁻¹ range. This shift is a critical piece of evidence for successful alpha-bromination.

-

Appearance of the C-Br Stretch: The most direct evidence of bromination is the appearance of a new band corresponding to the C-Br stretching vibration. This band is typically found in the fingerprint region, between 500 and 680 cm⁻¹ .[5] While other vibrations can occur in this region, its presence, coupled with the carbonyl shift, provides a robust confirmation.

-

Alterations in the C-H Region: The alpha-bromination reaction consumes one of the alpha-hydrogens.[9] This results in a subtle but noticeable decrease in the integrated area of the C-H bending vibration bands (around 1450 cm⁻¹).

The diagram below illustrates the key vibrational modes that are altered upon alpha-bromination of a generic fatty acid.

Caption: Key functional groups in an ABFA and their corresponding FT-IR absorption regions.

Data Summary: Comparative Spectral Data

The following table summarizes the expected FT-IR absorption bands for a saturated fatty acid versus its alpha-bromo derivative, providing a clear checklist for spectral interpretation.

| Functional Group | Vibrational Mode | Saturated Fatty Acid (cm⁻¹) | α-Bromo Fatty Acid (cm⁻¹) | Intensity / Notes |

| O-H (Carboxylic Acid) | Stretching | 2500 - 3500 | 2500 - 3500 | Strong, Very Broad |

| C-H (Alkyl) | Stretching | 2850 - 3000 | 2850 - 3000 | Strong |

| C=O (Carbonyl) | Stretching | ~1710 | ~1725 - 1740 | Strong, Sharp (Key Shift) |

| C-H (Alkyl) | Bending | ~1465 | ~1465 | Medium |

| C-O (Carboxylic Acid) | Stretching | ~1200 - 1300 | ~1200 - 1300 | Medium |

| C-Br | Stretching | N/A | ~500 - 680 | Medium to Strong (New Peak) |

Section 2: Experimental Protocol: Acquiring High-Quality FT-IR Spectra of ABFAs using ATR

Justification for ATR-FTIR

For the analysis of fatty acids, which are often waxy solids or viscous liquids, Attenuated Total Reflectance (ATR) is the technique of choice. It obviates the need for laborious sample preparation (e.g., KBr pellets) and the use of hazardous solvents.[10][11] The sample is analyzed neat, ensuring the resulting spectrum is of the pure compound.

Instrumentation and Materials

-

Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a single-bounce diamond ATR accessory.

-

Sample: ~1-5 mg of the alpha-bromo fatty acid.

-

Solvent for Cleaning: Isopropanol or ethanol.

-

Wipes: Lint-free laboratory wipes.

Step-by-Step Protocol for Sample Analysis

This protocol is designed as a self-validating system, where a clean background and proper cleaning procedures ensure the integrity of each measurement.

-

Instrument Preparation & Background Scan (The "Zero" Reference):

-

Causality: The background scan measures the absorbance of the ambient environment (water vapor, CO₂) and the ATR crystal itself. This spectrum is subtracted from the sample spectrum to ensure the final result contains only information from the sample.

-

Action: Ensure the ATR diamond crystal is perfectly clean. Using a lint-free wipe with isopropanol, clean the surface and allow it to dry completely.

-

Action: Collect a background spectrum. Typical parameters are 64 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.[6][12]

-

-

Sample Application:

-

Causality: Only a small amount of sample is needed to achieve intimate contact with the ATR crystal, which is essential for generating a strong signal.

-

Action: Place a small amount (~1-5 mg) of the ABFA sample directly onto the center of the diamond crystal.

-

Action: If the sample is a solid, lower the ATR pressure arm to apply firm, consistent pressure. This ensures good contact between the solid and the crystal surface.

-

-

Spectrum Acquisition:

-

Causality: Averaging multiple scans improves the signal-to-noise ratio, resulting in a cleaner, more easily interpretable spectrum.

-

Action: Collect the sample spectrum using the same acquisition parameters as the background scan (e.g., 64 scans, 4 cm⁻¹ resolution).

-

-

Data Processing and Interpretation:

-

Action: The instrument software will automatically perform the background subtraction.

-

Action: Apply an ATR correction if available in the software (this corrects for the wavelength-dependent depth of penetration of the IR beam).

-

Action: Perform baseline correction to ensure all peaks originate from a flat baseline.

-

Action: Use the peak-picking tool to identify the precise wavenumbers of the key bands (O-H, C=O, C-H, and C-Br) and compare them to the expected values in the table above.

-

-

Cleaning (Critical for Trustworthiness):

-

Causality: Thorough cleaning prevents sample carryover, ensuring the next analysis is not contaminated.

-

Action: Remove the bulk of the sample with a dry wipe. Clean the crystal thoroughly with a wipe soaked in isopropanol.

-

Validation: Collect a new spectrum of the "clean" crystal. It should be a flat line, identical to the initial background. If any sample peaks remain, repeat the cleaning process.

-

Section 3: Practical Application: Monitoring Synthesis via FT-IR

FT-IR spectroscopy is not just for final product confirmation; it is an invaluable tool for reaction monitoring. A prime example is the synthesis of ABFAs via the Hell-Volhard-Zelinskii (HVZ) reaction , where a carboxylic acid is treated with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃).[13][14][15]

By taking small aliquots from the reaction mixture over time, a chemist can track the conversion. The process involves monitoring two key spectral regions:

-

Disappearance of Reactant: The intensity of the starting fatty acid's C=O peak at ~1710 cm⁻¹ will decrease.

-

Appearance of Product: A new C=O peak will grow in at the higher wavenumber (~1725-1740 cm⁻¹), and the C-Br band will appear in the fingerprint region.

The reaction is considered complete when the reactant's carbonyl peak is no longer detectable. This workflow is visualized below.

Caption: Workflow for monitoring the HVZ synthesis of an ABFA using ATR-FTIR.

Conclusion

FT-IR spectroscopy, particularly when coupled with the ATR technique, is an indispensable tool for any scientist working with alpha-bromo fatty acids. It provides a rapid, reliable, and detailed fingerprint of the molecule. By understanding the inductive effects of the alpha-halogen on the key vibrational modes—most notably the characteristic upward shift of the carbonyl stretching frequency and the appearance of the C-Br bond—researchers can confidently confirm the identity and purity of their compounds and efficiently monitor their synthesis. This guide provides the theoretical basis and practical framework to implement this powerful technique with scientific rigor and trustworthiness.

References

- 1. 2-Bromohexadecanoic acid | C16H31BrO2 | CID 82145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Profiling targets of the irreversible palmitoylation inhibitor 2-bromopalmitate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. elearning.uniroma1.it [elearning.uniroma1.it]

- 6. Rapid Assessment of Lipidomics Sample Purity and Quantity Using Fourier-Transform Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FTIR spectroscopy characterization of fatty-acyl-chain conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. www1.udel.edu [www1.udel.edu]

- 9. fiveable.me [fiveable.me]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. An indirect analytical approach based on ATR-FTIR spectroscopy for determining the FFA content in vegetable oils - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03668D [pubs.rsc.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 22.4 Alpha Bromination of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]

- 15. chem.libretexts.org [chem.libretexts.org]

Physical properties of 2-Bromodecanoic acid: melting and boiling points.

An In-Depth Technical Guide to the Physical Properties of 2-Bromodecanoic Acid

Introduction

This compound (also known as α-bromocapric acid) is a halogenated fatty acid derivative of significant interest in organic synthesis. As a derivative of decanoic acid, it features a ten-carbon aliphatic chain, with a bromine atom substituted at the alpha-carbon (C2) position. This alpha-halogenation imparts unique reactivity, making it a valuable building block and intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and specialty chemicals[1][2].

For researchers, scientists, and drug development professionals, a thorough understanding of the fundamental physical properties of this compound is paramount. Properties such as melting and boiling points dictate the conditions required for its storage, handling, purification, and reaction setup. Inaccurate thermal data can lead to failed experiments, product degradation, and safety hazards. This guide provides a detailed examination of the melting and boiling points of this compound, grounded in established experimental data and theoretical principles. It further outlines authoritative, step-by-step protocols for the empirical determination of these critical parameters.

Core Physical and Chemical Properties

The introduction of a bromine atom on the alpha-carbon significantly influences the physicochemical characteristics of the parent decanoic acid. The high atomic mass and electronegativity of bromine increase the molecule's overall molecular weight and introduce a stronger dipole moment, affecting intermolecular forces. A summary of its key properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 2623-95-2 | [1][2][3][4] |

| Molecular Formula | C₁₀H₁₉BrO₂ | [1][2] |

| Molecular Weight | 251.16 g/mol | [1][2] |

| Appearance | Liquid | [2] |

| Melting Point | 2-4 °C | [1][5] |

| Boiling Point | 116-118 °C at 0.05 mmHg (Torr) | [1][3][4] |

| 159-161 °C at 3 mmHg (Torr) | [5] | |

| Density | 1.21 g/mL at 20 °C | [1][3][4] |

| Refractive Index (n20/D) | 1.471 | [1][3] |

Section 1: Melting Point Analysis and Determination

The melting point of a compound is the temperature at which it transitions from a solid to a liquid state at atmospheric pressure. For fatty acids, this property is sensitive to chain length, saturation, and the presence of substituents.

Authoritative Data and Structural Interpretation

Reported values for the melting point of this compound are in the range of 2-4°C[1][5]. The low melting point indicates that at standard room temperature (~20-25°C), the compound exists as a liquid[2]. The presence of the bulky, electronegative bromine atom at the C2 position disrupts the uniform packing that is characteristic of saturated fatty acid crystals. This disruption of the crystal lattice leads to weaker intermolecular van der Waals forces compared to an unsubstituted long-chain fatty acid of similar size, resulting in a lower melting point.

Variations in reported melting points, though minor, can often be attributed to differences in sample purity. Even small amounts of impurities can cause a depression and broadening of the melting point range[6].

Experimental Protocol: Melting Point Determination via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a highly sensitive thermoanalytical technique that provides more accurate and reproducible melting point data than traditional capillary methods[7][8]. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.

Core Principle: A phase transition, such as melting, is an endothermic process that requires an input of energy (latent heat of fusion). The DSC instrument detects this as an increase in heat flow to the sample relative to the inert reference, producing a characteristic peak on the thermogram. The peak maximum is typically reported as the melting point[8].

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 2-5 mg of high-purity this compound into an aluminum DSC pan.

-

Causality: A small sample mass ensures thermal equilibrium and minimizes temperature gradients within the sample.

-

Hermetically seal the pan to prevent any loss of material through evaporation, especially given the compound's potential volatility.

-

-

Instrument Calibration:

-

Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium, tin).

-

Trustworthiness: Calibration is a self-validating step that ensures the accuracy and reliability of the temperature axis and heat flow measurements.

-

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., -20°C).

-

Ramp the temperature at a controlled, linear rate. A standard rate is 5-10°C/min.

-

Expertise: A slower heating rate provides better resolution of the melting transition but may result in broader peaks. A faster rate sharpens the peak but can introduce a thermal lag, artificially elevating the measured melting point. A rate of 5°C/min offers a good balance for this type of compound.

-

Continue heating to a temperature well above the completion of the melt (e.g., 30°C).

-

-

Data Analysis:

-

Record the heat flow as a function of temperature.

-

The resulting thermogram will show a peak corresponding to the melting event.

-

Determine the onset temperature (the intersection of the baseline and the leading edge of the peak) and the peak temperature. The peak temperature is commonly reported as the melting point[8].

-

Workflow Visualization: DSC Melting Point Determination

The logical flow for determining the melting point via DSC is outlined below.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | 2623-95-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 3. 2-ブロモデカン酸 ≥96.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | 2623-95-2 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. more.juniata.edu [more.juniata.edu]

- 7. researchgate.net [researchgate.net]

- 8. scribd.com [scribd.com]

A Technical Guide to the Solubility of 2-Bromodecanoic Acid in Organic Solvents for Researchers and Drug Development Professionals

This guide provides an in-depth analysis of the solubility characteristics of 2-bromodecanoic acid, a key intermediate in pharmaceutical and chemical synthesis.[1] Understanding its solubility is paramount for optimizing reaction conditions, developing robust purification strategies, and formulating active pharmaceutical ingredients. This document moves beyond theoretical discussions to provide actionable experimental protocols and insights grounded in established chemical principles.

Understanding the Molecular Profile of this compound

This compound is a medium-chain fatty acid derivative characterized by a ten-carbon aliphatic chain with a bromine atom at the alpha-position to the carboxylic acid group.[2] This unique structure imparts a distinct physicochemical profile that governs its solubility.

Key Structural Features Influencing Solubility:

-

Carboxylic Acid Group (-COOH): This functional group is polar and capable of acting as both a hydrogen bond donor and acceptor, contributing to its solubility in polar solvents.[3]

-

Aliphatic Chain (C10): The long, non-polar hydrocarbon tail is hydrophobic and favors interactions with non-polar solvents through van der Waals forces.[4][5]

-

Alpha-Bromo Substituent (-Br): The electronegative bromine atom introduces a dipole moment, subtly increasing the molecule's overall polarity compared to its non-brominated counterpart, decanoic acid.

The interplay of these features suggests that this compound will exhibit a broad solubility range across various organic solvents, a principle often summarized as "like dissolves like".[6]

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₁₀H₁₉BrO₂[1][2] |

| Molecular Weight | 251.16 g/mol [1][7] |

| Melting Point | 2-4 °C[1][2] |

| Boiling Point | 116-118 °C at 0.05 mmHg[1][7] |

| Density | 1.21 g/mL at 20 °C[1][7] |

Note: As the melting point is near room temperature, it may exist as a liquid or a low-melting solid, which should be considered during handling and experimentation.

Theoretical Solubility Profile in Common Organic Solvents

Based on the structural characteristics of this compound, we can predict its solubility in different classes of organic solvents. Carboxylic acids, in general, are soluble in less polar organic solvents such as benzene, ether, alcohols, and chloroform.[4] The solubility in water is expected to be low due to the long hydrophobic carbon chain, a common characteristic for medium and long-chain fatty acids.[3][5] A similar compound, 10-bromodecanoic acid, is noted to be soluble in ethanol and chloroform but has limited water solubility, reinforcing this expectation.[8][9]

Predicted Solubility:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the alcohol can form hydrogen bonds with the carboxylic acid group of this compound. |

| Polar Aprotic | Acetone, Acetonitrile | Moderate to High | The polar nature of these solvents can interact with the carboxylic acid group, though the lack of hydrogen bonding might limit solubility compared to protic solvents. |

| Non-Polar | Hexane, Toluene | Moderate to Low | The non-polar aliphatic chain of this compound will interact favorably with these solvents, but the polar carboxylic acid group will be less solvated, potentially limiting overall solubility. |

| Chlorinated | Dichloromethane, Chloroform | High | These solvents have a moderate polarity and can effectively solvate both the polar and non-polar portions of the molecule. |

Experimental Determination of Solubility: A Validated Protocol

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines the equilibrium solubility method, a robust technique for determining the solubility of a compound in a given solvent at a specific temperature.

Materials and Equipment

-

This compound (≥98% purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI) or Gas Chromatography (GC) system.

Step-by-Step Experimental Workflow

This protocol is designed to be a self-validating system, ensuring the accuracy and reproducibility of the obtained solubility data.

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sample Collection and Preparation:

-

After equilibration, carefully remove the vials from the shaker.

-

Allow the undissolved solid to settle.

-

Centrifuge the vials to further separate the solid from the supernatant. This step is critical to avoid aspirating solid particles, which would lead to erroneously high solubility values.

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

-

-

Quantitative Analysis:

-

Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method (HPLC or GC).

-

Analyze the diluted sample using a validated analytical method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations to ensure accurate quantification.

-

-

Data Calculation and Reporting:

-

Calculate the solubility of this compound in the solvent using the following formula:

-

Solubility (g/L) = (Concentration from analysis) x (Dilution factor)

-

-

Express the results in appropriate units, such as g/L, mg/mL, or mol/L.

-

Visualizing the Experimental Workflow

Caption: Experimental workflow for determining the solubility of this compound.

Safety and Handling Precautions

This compound is classified as an irritant, causing skin and eye irritation.[7] It is essential to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7] Refer to the Safety Data Sheet (SDS) for comprehensive safety information before handling.[10][11][12][13]

Conclusion

References

- 1. lookchem.com [lookchem.com]

- 2. echemi.com [echemi.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. CK12-Foundation [flexbooks.ck12.org]

- 5. quora.com [quora.com]

- 6. education.com [education.com]

- 7. This compound =96.0 AT 2623-95-2 [sigmaaldrich.com]

- 8. Page loading... [wap.guidechem.com]

- 9. CAS 50530-12-6: 10-bromodecanoic acid | CymitQuimica [cymitquimica.com]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of 2-Bromodecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromodecanoic acid, a halogenated derivative of the medium-chain fatty acid decanoic acid, is a versatile molecule of significant interest in organic synthesis and pharmaceutical development.[1][2] Its structure, featuring a bromine atom at the alpha-carbon position, imparts unique chemical reactivity, making it a valuable building block for the synthesis of more complex molecules.[1] Furthermore, the presence of a chiral center at the second carbon atom introduces the critical element of stereochemistry, with the molecule existing as two distinct enantiomers, (R)- and (S)-2-bromodecanoic acid. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, stereochemistry, and analytical characterization of this compound, with a focus on its relevance to researchers and professionals in the field of drug discovery and development.

Chemical Structure and Physicochemical Properties

This compound possesses the chemical formula C₁₀H₁₉BrO₂ and a molecular weight of 251.16 g/mol .[1] The molecule consists of a ten-carbon aliphatic chain with a carboxylic acid functional group at one end and a bromine atom substituted at the carbon atom adjacent to the carboxyl group (C2).

Key Physicochemical Properties of this compound:

| Property | Value | Reference |

| CAS Number | 2623-95-2 | [1] |

| Molecular Formula | C₁₀H₁₉BrO₂ | [1] |

| Molecular Weight | 251.16 g/mol | [1] |

| Melting Point | 2-4 °C | [1][2] |

| Boiling Point | 116-118 °C at 0.05 mmHg | [1] |

| Density | 1.21 g/mL at 20 °C | [1] |

| Refractive Index (n20/D) | 1.471 | [1] |

These properties are essential for handling, storage, and designing synthetic transformations involving this compound. Its liquid state at room temperature and relatively high boiling point are important considerations for reaction setup and purification procedures.

Stereochemistry: The Significance of Chirality

The carbon atom at the second position (C2) of this compound is a stereogenic center, as it is bonded to four different groups: a hydrogen atom, a bromine atom, a carboxyl group, and an octyl chain. This chirality gives rise to two non-superimposable mirror images, known as enantiomers: (R)-2-bromodecanoic acid and (S)-2-bromodecanoic acid.

Caption: Enantiomers of this compound.

The differential spatial arrangement of the substituents around the chiral center can lead to significant differences in their biological activity. This is because biological systems, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. Therefore, the ability to synthesize and separate the individual enantiomers of this compound is of paramount importance in drug development to isolate the desired therapeutic effect and minimize potential side effects.

Synthesis of Racemic this compound

The most common method for the synthesis of racemic this compound is through the Hell-Volhard-Zelinsky (HVZ) reaction. This reaction involves the α-bromination of a carboxylic acid using bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃).

Reaction Scheme:

CH₃(CH₂)₇COOH + Br₂ (with catalytic PBr₃) → CH₃(CH₂)₇CH(Br)COOH + HBr

Experimental Protocol: Hell-Volhard-Zelinsky Bromination of Decanoic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place decanoic acid.

-

Addition of Catalyst: Add a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃) to the flask.

-

Addition of Bromine: Slowly add bromine from the dropping funnel to the reaction mixture. The reaction is typically exothermic and may require cooling.

-

Reaction Conditions: Heat the reaction mixture to reflux. The reaction time can vary depending on the scale and specific conditions but is often several hours.

-

Work-up: After the reaction is complete, cool the mixture and cautiously add water to hydrolyze the intermediate acyl bromide.

-

Purification: The crude this compound can be purified by distillation under reduced pressure or by crystallization.

Causality Behind Experimental Choices:

-

PBr₃ Catalyst: The phosphorus tribromide reacts with the carboxylic acid to form an acyl bromide. The enol form of the acyl bromide is more readily brominated at the α-position than the enol of the parent carboxylic acid.

-

Bromine: Serves as the halogenating agent.

-

Reflux: The elevated temperature is necessary to drive the reaction to completion.

-

Aqueous Work-up: The addition of water hydrolyzes the α-bromo acyl bromide to the final α-bromo carboxylic acid product.

Chiral Resolution of this compound

Since the Hell-Volhard-Zelinsky reaction produces a racemic mixture (an equal mixture of the R and S enantiomers), a resolution step is necessary to obtain the individual enantiomers. The most common method for resolving chiral carboxylic acids is through the formation of diastereomeric salts with a chiral amine.

Caption: Chiral Resolution via Diastereomeric Salt Formation.

Experimental Protocol: Resolution of Racemic this compound

-

Salt Formation: Dissolve the racemic this compound in a suitable solvent (e.g., ethanol, acetone). Add an equimolar amount of a chiral amine resolving agent (e.g., (R)-(+)-α-methylbenzylamine or (S)-(-)-α-methylbenzylamine).

-

Crystallization: Allow the solution to cool slowly to induce crystallization. The diastereomeric salts will have different solubilities, and one will preferentially crystallize out of the solution.

-

Separation: Collect the crystals by filtration. The mother liquor will be enriched in the other diastereomer.

-

Liberation of the Enantiomer: Treat the separated diastereomeric salt with a strong acid (e.g., HCl) to protonate the carboxylic acid and liberate the enantiomerically pure this compound.

-

Purification: The pure enantiomer can be extracted into an organic solvent and purified further if necessary.

Causality Behind Experimental Choices:

-

Chiral Amine: The use of a single enantiomer of a chiral amine is crucial for the formation of diastereomers.

-

Solvent Selection: The choice of solvent is critical for achieving good separation of the diastereomeric salts based on their differential solubility.

-

Acidification: A strong acid is used to break the ionic bond between the carboxylic acid and the amine, allowing for the isolation of the free carboxylic acid.

Other methods for chiral resolution include enzymatic resolution and chiral chromatography, which can offer high efficiency and selectivity.

Analytical Characterization

A combination of spectroscopic techniques is used to confirm the structure and purity of this compound.

Spectroscopic Data for this compound:

| Technique | Key Features |

| ¹H NMR | - α-proton (CH-Br): Triplet around 4.2-4.4 ppm. - Methylene protons adjacent to CH-Br: Multiplet around 2.0-2.2 ppm. - Alkyl chain protons: Multiplets between 1.2-1.6 ppm. - Terminal methyl protons: Triplet around 0.9 ppm. - Carboxylic acid proton: Broad singlet, typically >10 ppm. |

| ¹³C NMR | - Carbonyl carbon (C=O): ~175 ppm. - α-carbon (CH-Br): ~45-50 ppm. - Alkyl chain carbons: ~14-35 ppm. |

| Infrared (IR) Spectroscopy | - O-H stretch (carboxylic acid): Broad band from 2500-3300 cm⁻¹. - C=O stretch (carboxylic acid): Strong, sharp peak around 1710 cm⁻¹. - C-Br stretch: ~500-600 cm⁻¹. |

| Mass Spectrometry (MS) | - Molecular Ion Peak (M+): Isotopic pattern characteristic of bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) at m/z 250 and 252. - Major Fragments: Loss of Br (M-79/81), loss of COOH (M-45). |

Applications in Research and Drug Development

This compound serves as a key intermediate in the synthesis of a variety of organic molecules.[1] Its bifunctional nature, with a reactive bromine atom and a versatile carboxylic acid group, allows for a wide range of chemical transformations.

-

Synthesis of Novel Fatty Acid Analogs: The bromine atom can be displaced by various nucleophiles to introduce different functional groups at the α-position, leading to the creation of novel fatty acid derivatives with potential biological activities.

-

Pharmaceutical Intermediates: It is used in the synthesis of more complex drug candidates.[1] The stereochemistry of the 2-bromo- substituent is often crucial for the final biological activity of the target molecule.

-

Biochemical Probes: Enantiomerically pure this compound and its derivatives can be used as probes to study enzyme mechanisms and metabolic pathways involving fatty acids. For instance, 2-bromo fatty acids are known to be inhibitors of fatty acid oxidation.

While specific biological activities for the individual enantiomers of this compound are not extensively documented in publicly available literature, the well-established principle of stereospecificity in drug action underscores the importance of their separate investigation. The differential interaction of (R)- and (S)-2-bromodecanoic acid with biological targets is highly probable and warrants further research.

Conclusion

This compound is a valuable chiral building block with significant potential in synthetic chemistry and drug discovery. A thorough understanding of its chemical structure, stereochemistry, and reactivity is essential for its effective utilization. The methodologies for its synthesis and chiral resolution, coupled with robust analytical characterization, provide the foundation for accessing enantiomerically pure forms of this compound. As the demand for stereochemically pure pharmaceuticals continues to grow, the importance of chiral intermediates like this compound in the development of new therapeutic agents is set to increase.

References

An In-depth Technical Guide to 2-Bromodecanoic Acid (CAS 2623-95-2): Properties, Hazards, and Applications in Research and Development

Introduction

2-Bromodecanoic acid (CAS 2623-95-2), an alpha-bromo fatty acid, is a versatile synthetic intermediate with significant potential in pharmaceutical research and development. Its unique chemical architecture, featuring a reactive bromine atom at the alpha-position to a carboxylic acid, renders it a valuable building block for the synthesis of complex organic molecules and bioactive compounds. This guide provides a comprehensive overview of the physicochemical properties, hazards, and key applications of this compound, with a focus on its utility for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound is a derivative of decanoic acid where a hydrogen atom on the carbon adjacent to the carboxyl group is substituted with a bromine atom.[1] This substitution significantly influences the molecule's reactivity and physical characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₉BrO₂ | [2] |

| Molecular Weight | 251.16 g/mol | [2] |

| Melting Point | 2 °C | [2] |

| Boiling Point | 116-118 °C at 0.05 mmHg | [2] |

| Density | 1.21 g/mL at 20 °C | [2] |

| Refractive Index (n20/D) | 1.471 | [2] |

| Appearance | Liquid | [3] |

Structural Representation:

Caption: Chemical structure of this compound.

Hazard Identification and Safety Precautions

This compound is classified as an irritant.[2] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors.

GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Toxicological Data:

Reactivity and Synthetic Utility

The key to the synthetic utility of this compound lies in the reactivity of the alpha-bromo group. This group is susceptible to nucleophilic substitution reactions (SN2), making it an excellent precursor for a variety of functional group transformations.[6]

Caption: General SN2 reactivity of this compound.

Common nucleophiles that can displace the bromide include azides, amines, thiols, and cyanides, leading to the formation of α-azido, α-amino, α-thio, and α-cyano decanoic acids, respectively. These derivatives are valuable intermediates in the synthesis of modified fatty acids, amino acids, and other complex molecules.

The carboxylic acid moiety can also undergo typical reactions such as esterification and amidation, allowing for further molecular diversification.

Applications in Drug Development and Research

This compound serves as a crucial starting material and intermediate in several areas of pharmaceutical research.

Synthesis of Quorum Sensing Modulators

Quorum sensing is a cell-to-cell communication process in bacteria that regulates virulence and biofilm formation.[7] N-acylated homoserine lactones (AHLs) are key signaling molecules in many Gram-negative bacteria. This compound is a valuable precursor for the synthesis of AHL analogues, which can act as either agonists or antagonists of quorum sensing, offering a potential avenue for novel antibacterial therapies.[7][8]

Precursor for Bioactive Molecules

The ability to introduce various functional groups at the alpha-position makes this compound a versatile building block for the synthesis of a wide range of bioactive molecules.[2] For instance, its derivatives can be explored for their potential as antiviral or anticancer agents.[9][10]

Intermediate in the Synthesis of Complex Lipids

Modified fatty acids are of interest in lipid research and for the development of lipid-based drug delivery systems. This compound provides a convenient entry point for the synthesis of such modified lipids with tailored properties.

Experimental Protocols

Synthesis of this compound via the Hell-Volhard-Zelinsky Reaction

This reaction facilitates the α-bromination of carboxylic acids.

Caption: Workflow for the Hell-Volhard-Zelinsky synthesis of this compound.

Materials:

-

Decanoic acid

-

Phosphorus tribromide (PBr₃) or red phosphorus

-

Bromine (Br₂)

-

Thionyl chloride (SOCl₂) (optional, for conversion to acyl chloride)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, dropping funnel, heating mantle, separatory funnel, rotary evaporator

Procedure:

-

Caution: This reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of the reagents.

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place decanoic acid.

-

Add a catalytic amount of red phosphorus or phosphorus tribromide to the flask.

-

Slowly add bromine from the dropping funnel. The reaction is exothermic and may require cooling to control the rate.

-

After the addition is complete, heat the mixture to reflux. The reaction progress can be monitored by TLC or GC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

-

Wash the organic layer with saturated sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

-

The product can be further purified by vacuum distillation.[11]

Esterification of this compound (Fischer Esterification)

This protocol describes the synthesis of an ester from this compound and an alcohol.

Materials:

-

This compound

-

Alcohol (e.g., ethanol)

-

Concentrated sulfuric acid (H₂SO₄) as a catalyst

-

Anhydrous solvent (e.g., toluene)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, Dean-Stark apparatus (optional), reflux condenser, heating mantle, separatory funnel, rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve this compound in an excess of the desired alcohol or an inert solvent like toluene.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux. If using toluene, a Dean-Stark apparatus can be used to remove the water formed during the reaction, driving the equilibrium towards the product.[12]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Wash the organic layer with water, followed by saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude ester.

-

The ester can be purified by column chromatography or distillation.[12][13]

Analytical Characterization

-

¹H NMR: The proton on the alpha-carbon is expected to appear as a triplet, shifted downfield due to the deshielding effects of the adjacent bromine and carbonyl group. The terminal methyl group will appear as a triplet, and the methylene protons will be observed as a complex multiplet.[14][15][16]

-

¹³C NMR: The carbonyl carbon will be significantly downfield. The alpha-carbon, bonded to the bromine, will also be shifted downfield compared to an unsubstituted alkane chain.[17]

-

FT-IR: The spectrum will be characterized by a broad O-H stretch from the carboxylic acid, a sharp C=O stretch, and C-H stretching and bending vibrations. The C-Br stretch will appear in the fingerprint region.[18][19][20]

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern of bromine.[18]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in pharmaceutical and chemical research. Its well-defined reactivity, particularly at the alpha-position, allows for the synthesis of a diverse range of functionalized molecules. A thorough understanding of its properties and hazards, coupled with established synthetic protocols, enables researchers to effectively utilize this compound as a key building block in the development of novel therapeutic agents and other advanced materials. As research in areas such as quorum sensing modulation and targeted drug delivery continues to expand, the importance of versatile intermediates like this compound is set to grow.

References

- 1. oecd.org [oecd.org]

- 2. Cas 2623-95-2,this compound | lookchem [lookchem.com]

- 3. Ester synthesis by esterification [organic-chemistry.org]

- 4. targetmol.com [targetmol.com]

- 5. oecd.org [oecd.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Modulation of Bacterial Quorum Sensing with Synthetic Ligands: Systematic Evaluation of N-Acylated Homoserine Lactones in Multiple Species and New Insights into Their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Design and synthesis of quorum-sensing agonist for improving biofilm formation and the application of Acidithiobacillus thiooxidans in bioleaching [frontiersin.org]

- 9. Synthesis and antiviral activity of phosphonoacetic and phosphonoformic acid esters of 5-bromo-2'-deoxyuridine and related pyrimidine nucleosides and acyclonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]